molecular formula C23H24N4O8 B11481719 ethyl 5-[(6,7-dimethoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

ethyl 5-[(6,7-dimethoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B11481719
M. Wt: 484.5 g/mol
InChI Key: VINAHFYMEOOIJH-OPEKNORGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-({6,7-DIMETHOXY-4-[(E)-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a benzodioxole ring, a pyridine moiety, and an oxazole ring, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-({6,7-DIMETHOXY-4-[(E)-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the formation of the benzodioxole ring, followed by the introduction of the pyridine moiety through a formamido-imino linkage. The final step involves the cyclization to form the oxazole ring and the esterification to introduce the ethyl carboxylate group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-({6,7-DIMETHOXY-4-[(E)-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Scientific Research Applications

ETHYL 5-({6,7-DIMETHOXY-4-[(E)-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be employed in biochemical assays to study enzyme interactions and cellular pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of ETHYL 5-({6,7-DIMETHOXY-4-[(E)-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-({6,7-DIMETHOXY-4-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE
  • ETHYL 5-({6,7-DIMETHOXY-4-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 5-({6,7-DIMETHOXY-4-[(E)-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE lies in its specific structural features, such as the position of the pyridine moiety and the formamido-imino linkage. These characteristics confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H24N4O8

Molecular Weight

484.5 g/mol

IUPAC Name

ethyl 5-[[6,7-dimethoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-benzodioxol-5-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C23H24N4O8/c1-4-32-23(29)17-10-14(35-27-17)9-15-16(11-25-26-22(28)13-5-7-24-8-6-13)19-21(34-12-33-19)20(31-3)18(15)30-2/h5-8,11,14H,4,9-10,12H2,1-3H3,(H,26,28)/b25-11+

InChI Key

VINAHFYMEOOIJH-OPEKNORGSA-N

Isomeric SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C3=C(C(=C2OC)OC)OCO3)/C=N/NC(=O)C4=CC=NC=C4

Canonical SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C3=C(C(=C2OC)OC)OCO3)C=NNC(=O)C4=CC=NC=C4

Origin of Product

United States

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